molecular formula C28H22F12N8P2Ru B8251307 Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumhexafluorophosphate

Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumhexafluorophosphate

Cat. No.: B8251307
M. Wt: 861.5 g/mol
InChI Key: NBFSGOUVQCQNGN-UHFFFAOYSA-N
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Description

Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate is a coordination compound that features ruthenium as the central metal ion coordinated with two 2,2’-bipyridyl ligands and one 2,2’-bipyrimidine ligand. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridyl and 2,2’-bipyrimidine ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center. The resulting complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve ligands such as phosphines or other nitrogen-containing ligands under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes .

Scientific Research Applications

Mechanism of Action

The mechanism by which Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate exerts its effects involves the absorption of light, leading to an excited state. This excited state can then participate in various photophysical and photochemical processes. The molecular targets and pathways involved include the generation of reactive oxygen species, which can induce cell damage in photodynamic therapy applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)rutheniumhexafluorophosphate is unique due to its combination of 2,2’-bipyridyl and 2,2’-bipyrimidine ligands, which confer distinct photophysical and electrochemical properties. This makes it particularly suitable for applications requiring specific light absorption and emission characteristics .

Properties

IUPAC Name

2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q;;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFSGOUVQCQNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F12N8P2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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